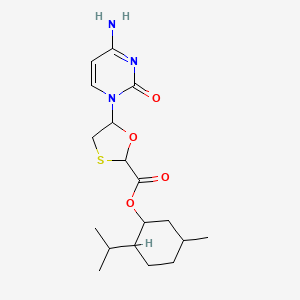

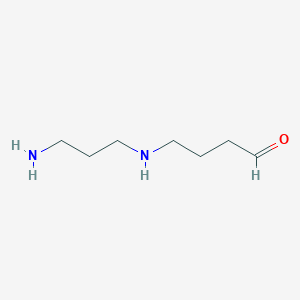

Cangrelor Impurity 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

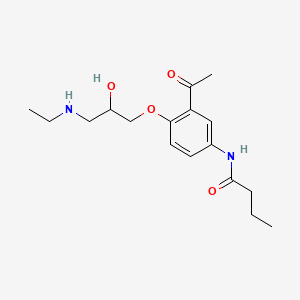

Cangrelor is a potent and reversible intravenous P2Y12 receptor inhibitor that has been widely used in the treatment of acute coronary syndromes. However, impurities in cangrelor can have adverse effects on its pharmacological properties. One such impurity is Cangrelor Impurity 1.

科学的研究の応用

Cangrelor's Pharmacodynamics

Cangrelor, a P2Y12 antagonist, is being developed for the treatment of acute coronary syndrome. It demonstrates a rapid onset and offset of platelet aggregation inhibition without requiring metabolic activation. Early Phase II trials highlighted its safety and potent platelet aggregation inhibition, outperforming clopidogrel. However, its exact role in therapeutic protocols remains to be defined pending further Phase III trial results (Fugate & Cudd, 2006).

Clinical Applications in Percutaneous Coronary Intervention (PCI)

Cangrelor has gained attention for its intravenous administration and rapid, reversible action, desirable in urgent and elective PCI settings. It's proven safe and more effective than clopidogrel in these scenarios, particularly when the universal definition of myocardial infarction is applied. While its benefits are clear, its role alongside newer P2Y12 inhibitors and in the context of modern stent designs remains to be fully understood (Kubica et al., 2014).

Meta-Analysis on Efficacy and Safety in PCI

A comprehensive meta-analysis encompassing 25,107 participants demonstrated Cangrelor's role in reducing ischemia-driven revascularization and stent thrombosis during PCI without an increase in major bleeding. This positions Cangrelor as a viable option for enhancing safety and efficacy in PCI, although further studies are encouraged to validate its effectiveness in various clinical settings and with diverse patient populations (Sardar et al., 2014).

Economic Impact Assessment

Financial Analysis in a Healthcare Setting

The economic implications of incorporating Cangrelor into hospital formularies have been evaluated, particularly for CAD patients undergoing PCI where oral P2Y12 inhibitors are not feasible. The financial analysis over three years in a Spanish context indicated a moderate budget impact, emphasizing the need for careful economic consideration in the healthcare decision-making process (Lizano-Díez & Ruiz, 2021).

Thrombocytopenia Post-PCI and Cangrelor's Role

Incidence and Predictors of Thrombocytopenia

Post-PCI thrombocytopenia has significant morbidity and mortality implications. Cangrelor's impact on thrombocytopenia incidence was evaluated, revealing GPI use as a major predictor. Notably, Cangrelor itself was not linked to increased thrombocytopenia rates, maintaining its efficacy and safety profile irrespective of thrombocytopenia occurrence (Groves et al., 2018).

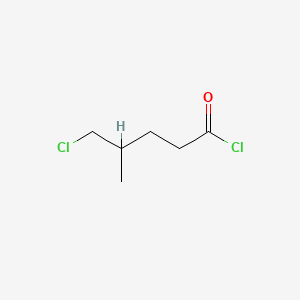

特性

CAS番号 |

1054332-15-8 |

|---|---|

製品名 |

Cangrelor Impurity 1 |

分子式 |

C19H25F3N7O5PS2 |

分子量 |

583.55 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。